Annonacinone

Cytotoxicity Cancer Research Acetogenin Pharmacology

Annonacinone (CAS 123266-21-7) is a naturally occurring mono-tetrahydrofuran (mono-THF) annonaceous acetogenin isolated primarily from the seeds and leaves of Annona muricata L. (Annonaceae).

Molecular Formula C35H62O7
Molecular Weight 594.9 g/mol
CAS No. 123266-21-7
Cat. No. B3433044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnonacinone
CAS123266-21-7
Molecular FormulaC35H62O7
Molecular Weight594.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O
InChIInChI=1S/C35H62O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,30-34,37-39H,3-24,26H2,1-2H3/t27-,30+,31+,32+,33+,34?/m0/s1
InChIKeyWVAPCAKZINGVII-FYEQENAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Annonacinone (CAS 123266-21-7) Technical Overview: Mono-THF Acetogenin for Cytotoxicity and Enzyme Inhibition Research


Annonacinone (CAS 123266-21-7) is a naturally occurring mono-tetrahydrofuran (mono-THF) annonaceous acetogenin isolated primarily from the seeds and leaves of Annona muricata L. (Annonaceae) [1]. Structurally characterized as (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-8-oxotridecyl]-2-methyl-2H-furan-5-one, this compound features a γ-lactone moiety, a central mono-THF ring system, and a long alkyl chain bearing a C-10 ketone functional group that distinguishes it from its C-10 hydroxyl-bearing analog annonacin [2]. Annonacinone has demonstrated quantifiable biological activities in multiple systems, including cytotoxic effects against human tumor cell lines, inhibitory activity against plasminogen activator inhibitor-1 (PAI-1), leishmanicidal activity, and mitochondrial complex I inhibition [1][3].

Why Generic Substitution Fails: Structural and Functional Differentiation of Annonacinone Within the Mono-THF Acetogenin Class


Generic substitution among mono-THF annonaceous acetogenins is scientifically unsound due to critical structural variations that directly modulate biological potency, target engagement, and experimental utility. Annonacinone contains a C-10 ketone functional group, whereas its closest structural analog annonacin bears a C-10 hydroxyl group [1]. This seemingly minor structural divergence has been explicitly shown to alter mitochondrial complex I inhibitory capacity and serves as the basis for differential chromatographic behavior exploited in analytical method development [1][2]. Furthermore, across the broader acetogenin class, variations in the number of THF rings (mono- vs. bis-THF), stereochemistry (threo/trans/threo configurations), and terminal lactone modifications produce order-of-magnitude differences in cytotoxicity and target selectivity [3]. Consequently, procurement decisions cannot rely on class-level assumptions; compound-specific quantitative evidence is required for reproducible experimental outcomes.

Annonacinone Quantitative Evidence Guide: Head-to-Head Comparative Data for Procurement Decisions


Differential Tumor Cell Line Cytotoxicity: Annonacinone IC50 Profiling Across Multiple Human Cancer Types

Annonacinone exhibits differential cytotoxic potency across distinct human tumor cell lines, with IC50 values spanning a 19.5-fold range from 0.19 μM to 3.7 μM [1]. This cell line-dependent variation enables targeted experimental design where procurement based on specific potency requirements is essential. The compound demonstrates greatest activity against glioblastoma (SF-295, IC50 = 0.19 μM) and lung carcinoma (NCI-H460, IC50 = 0.21 μM at 48h), with comparatively reduced potency against colon adenocarcinoma (SW620, IC50 = 3.7 μM) [1][2]. Temporal cytotoxicity analysis reveals that annonacinone effects in SF-295 glioblastoma cells are observed only after 72 hours of incubation, whereas NCI-H460 lung carcinoma cells show response at 48 hours (IC50 = 0.21 μM) that is maintained through 72 hours [1].

Cytotoxicity Cancer Research Acetogenin Pharmacology

PAI-1 Inhibitory Activity: Annonacinone Demonstrates Superior Potency Versus Reference Inhibitor Tiplaxtinin

In a chromogenic screening assay for plasminogen activator inhibitor-1 (PAI-1) inhibitors, annonacinone was identified as a novel natural product inhibitor and demonstrated greater potency than the established reference inhibitor tiplaxtinin [1]. At a concentration of 50 μM, annonacinone produced measurable inhibition of PAI-1/tPA complex formation through enhancement of the substrate pathway, as confirmed by SDS-PAGE analysis [2]. Ex vivo thromboelastography confirmed high potency, and in vivo murine studies demonstrated that annonacinone potentiates the thrombolytic effect of tissue plasminogen activator (tPA) [1][2]. Mutagenesis and molecular dynamics simulations identified the annonacinone binding site as proximal to helices D and E and β-sheets 2A of PAI-1 [1].

Thrombosis Fibrinolysis PAI-1 Inhibition

Leishmanicidal Activity: Annonacinone Shows Superior Potency Compared to Structurally Related Acetogenin Corossolone

Annonacinone exhibits leishmanicidal activity against multiple Leishmania species with an EC50 range of 6.72–8.00 μg/mL, demonstrating approximately 2.3- to 2.4-fold greater potency than the structurally related mono-THF acetogenin corossolone (EC50 = 16.14–18.73 μg/mL) [1]. The compound showed consistent activity across Leishmania donovani, L. mexicana, and L. major, with all three species exhibiting similar susceptibility to annonacinone [2]. In Artemia salina toxicity screening, corossolone was the most toxic among tested compounds, suggesting a potentially more favorable therapeutic index for annonacinone [1].

Leishmaniasis Antiparasitic Acetogenin Bioactivity

Mitochondrial Complex I Inhibition: Annonacinone and Annonacin Demonstrate Comparable Potency with Structural Differentiation at C-10

Annonacinone and annonacin are both potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase) and share an identical threo/trans/threo relative configuration at the THF system, differing only by the functional group at the C-10 position: a ketone in annonacinone versus a hydroxyl in annonacin [1]. Both compounds inhibit beef heart submitochondrial particle NADH oxidase and NADH/ubiquinone oxidoreductase activities [2]. Four known mono-THF acetogenins with identical stereochemistry—annonacin, annonacinone, corossolin, and corossolone—were all found to be potent complex I inhibitors [3]. Semisynthetic derivatives prepared from both parent compounds revealed that modifications to the terminal α,β-unsaturated γ-methyl-γ-lactone moiety or the linking alkyl chain modulate inhibitory potency, establishing structure-activity relationships critical for analog development [1].

Mitochondrial Bioenergetics Complex I Inhibition Acetogenin Mechanism

Analytical Utility: Annonacinone Serves as Validated Internal Standard for Annonacin Quantification in Pharmacokinetic Studies

Annonacinone has been validated as an internal standard for the quantification of annonacin in rat plasma using UPLC-MS/MS, leveraging the structural similarity that enables co-elution and identical fragmentation patterns while providing distinct mass differentiation [1]. The method exploits the loss of the γ-methyl-γ-lactone moiety (-112 amu) from sodium-cationized species [M+Na]+ of both compounds, achieving a limit of quantification of 0.25 ng/mL with intra- and inter-day precision (RSD) below 10% and accuracy within ±10% [1]. This validated method enabled the first pharmacokinetic characterization of annonacin, revealing a Cmax of 7.9 ± 1.5 ng/mL, Tmax of 0.25 h, half-life of 4.8 ± 0.7 h, and oral bioavailability of 3.2 ± 0.3% following 10 mg/kg oral administration [2].

Analytical Chemistry Pharmacokinetics LC-MS Method Development

Temporal Cytotoxicity and Cell Density Effects: Annonacinone Induces Quantifiable Growth Inhibition in NCI-H460 Lung Carcinoma Cells

Real-time proliferation and viability analysis of NCI-H460 human lung carcinoma cells treated with annonacinone demonstrated inhibition of cellular growth at tested concentrations with onset of cellular index decline occurring after approximately 56 hours of treatment [1]. Annonacinone produced a decrease in cell density across all tested concentrations in NCI-H460 cells after 48 hours of incubation [2]. Comparative evaluation using both MTT and SRB assays revealed divergent IC50 values, with the study authors concluding that the SRB assay is more appropriate for this compound class due to its reliance on protein content without compound interference [1][2]. The pioneer nature of this study—being the first evaluation of annonacinone's cytotoxic activity—establishes baseline temporal and methodological parameters essential for reproducible experimental design [1].

Cell Proliferation Cytotoxicity Kinetics Cancer Pharmacology

Annonacinone Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Glioblastoma and Lung Carcinoma Cytotoxicity Screening with Sub-Micromolar Potency Requirements

Based on the quantitative IC50 data demonstrating 0.19 μM activity against SF-295 glioblastoma and 0.21 μM against NCI-H460 lung carcinoma cells [1], annonacinone is appropriate for oncology research programs targeting these indications. Procurement is indicated when experimental designs require sub-micromolar cytotoxic activity with cell line selectivity, as the compound exhibits a 19.5-fold potency differential between most sensitive (SF-295) and least sensitive (SW620) tumor types [1]. Researchers should note that glioblastoma studies require a minimum 72-hour incubation for observable effect, whereas lung carcinoma models demonstrate response at 48 hours [1]. Due to assay-dependent IC50 divergence between MTT and SRB methods, the SRB assay is recommended for this compound class [2].

PAI-1 Inhibitor Discovery Programs Requiring Ex Vivo and In Vivo Validation

Annonacinone is a validated procurement choice for thrombosis and fibrinolysis research programs seeking natural product-derived PAI-1 inhibitors with confirmed activity beyond primary screening. The compound's demonstrated superiority over tiplaxtinin in chromogenic screening assays [1], combined with ex vivo thromboelastography confirmation and in vivo murine tPA potentiation [1], provides a level of biological validation uncommon among natural product screening hits. For medicinal chemistry programs, the identified binding site proximal to helices D and E and β-sheets 2A [2] offers a structural framework for rational analog design.

Antiparasitic Drug Discovery Targeting Leishmania Species

For leishmaniasis drug discovery programs, annonacinone presents quantifiable advantages over the structurally related acetogenin corossolone, with 2.3-2.4-fold greater potency (EC50 6.72-8.00 μg/mL vs. 16.14-18.73 μg/mL) across multiple Leishmania species [1]. The consistent activity observed against L. donovani, L. mexicana, and L. major supports broad-spectrum antiparasitic investigation [1]. The lower toxicity of annonacinone compared to corossolone in Artemia salina screening [2] suggests more favorable therapeutic index potential for hit-to-lead progression.

Analytical Method Development and Pharmacokinetic Quantification of Annonaceous Acetogenins

Annonacinone is an essential procurement item for laboratories developing or implementing UPLC-MS/MS methods for acetogenin quantification. Its validated use as an internal standard for annonacin pharmacokinetic studies [1] establishes analytical utility distinct from bioactivity applications. The method achieves a limit of quantification of 0.25 ng/mL with intra- and inter-day precision below 10% [1], enabling robust quantification in complex biological matrices. This application scenario is particularly relevant for toxicology and exposure assessment studies of annonaceous acetogenins where accurate quantitation is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Annonacinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.